2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
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Overview
Description
2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.
Coupling Reactions: The final step involves coupling the thiazole derivative with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxopropanoic acid moiety can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid would depend on its specific biological target. Generally, compounds with thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl groups could enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-[[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
- 2-Methoxy-3-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
- 2-Methoxy-3-[[4-(2-nitrophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
Uniqueness
The uniqueness of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance solubility and bioavailability, making it a more attractive candidate for various applications compared to its analogs.
Properties
IUPAC Name |
2-methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-15(22-3,13(19)20)12(18)17-14-16-10(8-23-14)9-6-4-5-7-11(9)21-2/h4-8H,1-3H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHNTQKTASSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC)(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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